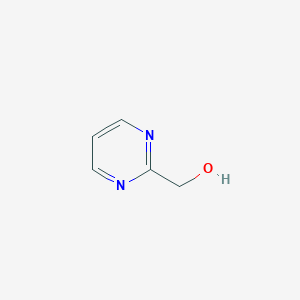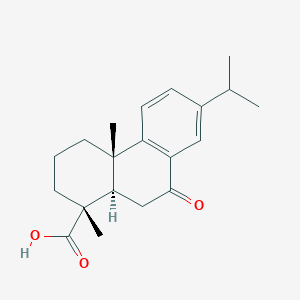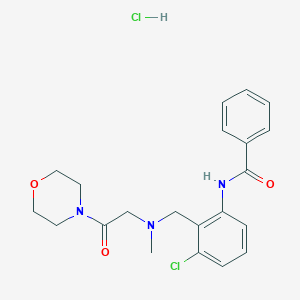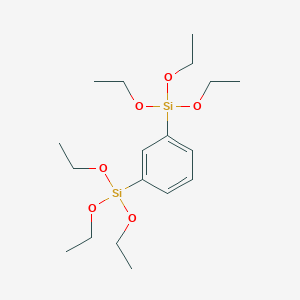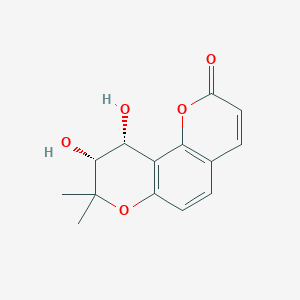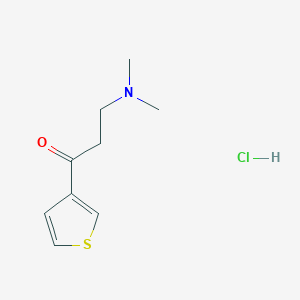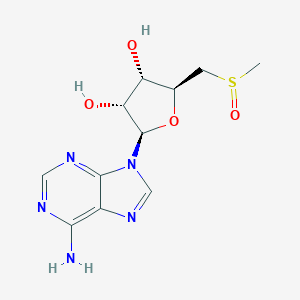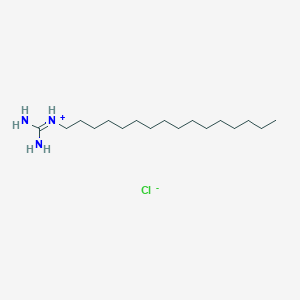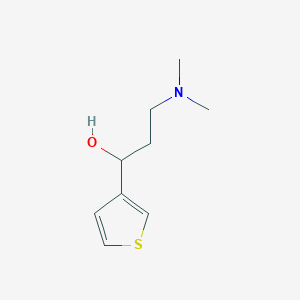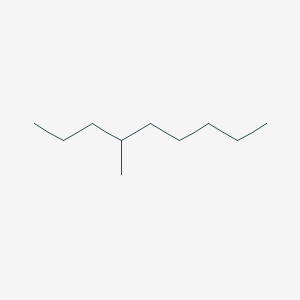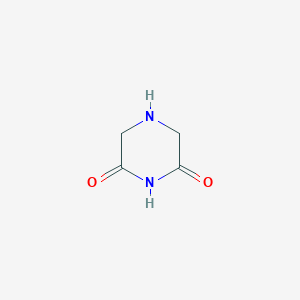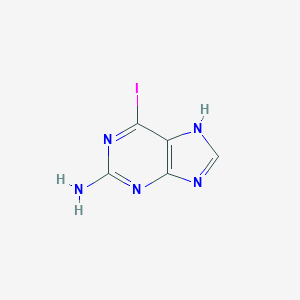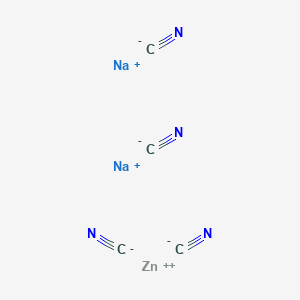
Disodium tetracyanozincate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium tetracyanozincate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including material science, catalysis, and electrochemistry. This compound is a coordination complex that consists of a zinc ion coordinated to four cyanide ligands and two sodium ions.
Applications De Recherche Scientifique
Disodium tetracyanozincate has been extensively studied for its potential applications in various fields. In material science, this compound has been used as a precursor for the synthesis of zinc oxide nanoparticles, which have applications in photocatalysis, sensors, and biomedical imaging. In catalysis, disodium tetracyanozincate has been used as a catalyst for various organic reactions, including Michael addition, aldol condensation, and Knoevenagel condensation. In electrochemistry, this compound has been used as an electrode material for the detection of heavy metal ions in water.
Mécanisme D'action
The mechanism of action of disodium tetracyanozincate is not fully understood, but it is believed to involve the coordination of the zinc ion to the substrate molecule, followed by the transfer of electrons from the substrate to the zinc ion. This leads to the formation of a reactive intermediate, which can then undergo further reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of disodium tetracyanozincate. However, studies have shown that this compound has low toxicity and does not cause significant harm to living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
Disodium tetracyanozincate has several advantages for lab experiments, including its ease of synthesis, low cost, and high stability. However, this compound is highly reactive and can be difficult to handle, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on disodium tetracyanozincate. One area of interest is the development of new synthetic methods to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new catalytic systems. Additionally, there is potential for the use of disodium tetracyanozincate in the field of nanotechnology, where it could be used as a precursor for the synthesis of new materials with unique properties.
Méthodes De Synthèse
Disodium tetracyanozincate can be synthesized by reacting zinc chloride with sodium cyanide in the presence of ammonium chloride. The reaction takes place in a solution of water and ethanol, and the resulting product is a white powder. The synthesis method has been optimized by various researchers to improve the yield and purity of the compound.
Propriétés
Numéro CAS |
15333-24-1 |
|---|---|
Nom du produit |
Disodium tetracyanozincate |
Formule moléculaire |
C4N4Na2Zn |
Poids moléculaire |
215.4 g/mol |
Nom IUPAC |
disodium;zinc;tetracyanide |
InChI |
InChI=1S/4CN.2Na.Zn/c4*1-2;;;/q4*-1;2*+1;+2 |
Clé InChI |
QYSCBQYSQWBJFX-UHFFFAOYSA-N |
SMILES isomérique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Zn+2] |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Zn+2] |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Zn+2] |
Autres numéros CAS |
15333-24-1 |
Synonymes |
disodium tetracyanozincate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



